molecular formula C21H26O7 B192321 Salvinorin B CAS No. 92545-30-7

Salvinorin B

Número de catálogo: B192321
Número CAS: 92545-30-7
Peso molecular: 390.4 g/mol
Clave InChI: BLTMVAIOAAGYAR-CEFSSPBYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Salvinorin B is a naturally occurring neoclerodane diterpenoid found in the plant Salvia divinorum It is a major deacetylated metabolite of Salvinorin A, which is known for its potent psychoactive properties Unlike Salvinorin A, this compound does not exhibit significant psychoactive effects

Aplicaciones Científicas De Investigación

Neuropharmacological Applications

Salvinorin B and its derivatives have shown promise in neuropharmacology, particularly in the modulation of kappa opioid receptors (KOR). KOR agonists are being investigated for their potential to treat conditions such as pain, mood disorders, and neurodegenerative diseases.

Kappa Opioid Receptor Agonism

Research indicates that this compound exerts its effects primarily through KOR agonism. This receptor has been identified as a target for developing therapies aimed at remyelination in multiple sclerosis and other demyelinating diseases. Ethoxymethyl ether this compound (EOM SalB), a synthetic derivative, has demonstrated enhanced binding affinity and potency compared to Salvinorin A, leading to reduced side effects typically associated with KOR activation .

Key Findings:

  • EOM SalB significantly decreased disease severity in preclinical models of multiple sclerosis.
  • It increased myelin levels and promoted the maturation of oligodendrocytes in the central nervous system .

Therapeutic Potential in Multiple Sclerosis

Multiple sclerosis is characterized by neuroinflammation and demyelination. The potential of this compound derivatives to modulate these processes has been a focus of recent studies.

Preclinical Models

In a study using C57BL/6J mice, EOM SalB was found to decrease immune cell infiltration and enhance remyelination in two different models of demyelination: experimental autoimmune encephalomyelitis (EAE) and cuprizone-induced demyelination . The results suggest that KOR agonists like EOM SalB could be promising candidates for remyelinating therapies.

Table 1: Effects of EOM SalB in Preclinical Models

Model TypeDose (mg/kg)Effect on Disease SeverityMyelin LevelsOligodendrocyte Maturation
Experimental Autoimmune Encephalomyelitis0.1–0.3DecreasedIncreasedIncreased
Cuprizone-Induced Demyelination0.3Not assessedIncreasedIncreased

Pain Management and Mood Disorders

This compound derivatives are also being explored for their analgesic properties and potential use in treating mood disorders.

Analgesic Properties

Studies have indicated that synthetic derivatives of this compound may be effective in pain management without the sedative effects commonly associated with traditional opioids . The ability to produce analgesia while minimizing adverse side effects positions these compounds as potential alternatives in pain therapy.

Case Study: Drug Discrimination Assay
In a drug discrimination assay involving male Sprague-Dawley rats trained to differentiate between Salvinorin A and its vehicle, both EOM-SalB and methoxymethyl ether this compound (MOM-SalB) showed significant stimulus generalization, indicating their potential as therapeutic agents with similar efficacy to known opioids but with distinct pharmacological profiles .

Mecanismo De Acción

Target of Action

Salvinorin B, a semi-synthetic analogue of the natural product salvinorin A, primarily targets the kappa-opioid receptor (KOR) . The KOR has been identified as a potential target for the development of remyelinating therapies .

Mode of Action

This compound interacts with the KOR with increased affinity and potency . It acts as a full agonist at KOR in guanosine 5′- O - (3- [ 35 S]thio)triphosphate binding . In cellular assays, this compound was found to be G-protein biased, an effect often correlated with fewer KOR-mediated side effects .

Biochemical Pathways

It is known that the activation of kor can promote the proliferation of astrocytes via gbetagamma and beta-arrestin 2-dependent mapk-mediated pathways .

Pharmacokinetics

It is known that salvinorin a, from which this compound is derived, is absorbed through the oral mucosa or the respiratory tract, rapidly broken down in the gastrointestinal system to its major inactive metabolite, this compound, when swallowed . Salvinorin A is rapidly distributed, with accumulation in the brain, and quickly eliminated .

Result of Action

The result of this compound’s action is primarily observed in its potent agonism of the KOR. This has been shown to decrease disease severity in a KOR-dependent manner in preclinical models of demyelination . Furthermore, this compound treatment decreased immune cell infiltration and increased myelin levels in the central nervous system .

Action Environment

It is known that the cultivation conditions can influence the formation of salvinorin a , which may suggest a similar influence on this compound

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Salvinorin B can be synthesized through the deacetylation of Salvinorin A. This process typically involves the use of basic conditions to remove the acetyl group from Salvinorin A, resulting in the formation of this compound. The reaction can be carried out using sodium hydroxide or potassium hydroxide in a suitable solvent such as methanol or ethanol.

Industrial Production Methods: While there is limited information on the large-scale industrial production of this compound, it is primarily obtained through the extraction and purification of Salvia divinorum leaves. The leaves are typically dried, ground, and subjected to solvent extraction using organic solvents such as acetone or ethanol. The extract is then purified using chromatographic techniques to isolate this compound.

Análisis De Reacciones Químicas

Types of Reactions: Salvinorin B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

    Reduction: Reduction of this compound can be achieved using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can be carried out using halogenating agents or other electrophiles to introduce new functional groups into the molecule.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can exhibit different biological activities and properties.

Comparación Con Compuestos Similares

    Salvinorin A: The parent compound of Salvinorin B, known for its potent psychoactive effects and high affinity for the kappa-opioid receptor.

    Salvinorin C: Another neoclerodane diterpenoid found in Salvia divinorum, with structural similarities to this compound.

    Salvinorin D, E, F: Other related compounds with varying degrees of biological activity and structural differences.

Uniqueness: this compound is unique in that it is a non-psychoactive metabolite of Salvinorin A Its lack of significant activity at the kappa-opioid receptor makes it an interesting compound for studying the structure-activity relationships of neoclerodane diterpenoids

Actividad Biológica

Salvinorin B is a neoclerodane diterpene derived from Salvia divinorum, primarily recognized for its selective agonistic activity at the kappa-opioid receptor (KOR). This compound has garnered attention in pharmacological research due to its unique properties and potential therapeutic applications. This article delves into the biological activity of this compound, including its mechanisms of action, pharmacological effects, and implications for future research.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Chemical Formula : C21H26O7
  • Molecular Weight : 390.44 g/mol

This compound is a metabolite of Salvinorin A, which is known for its potent psychoactive effects. Unlike Salvinorin A, this compound does not exhibit significant psychoactivity or analgesic properties but serves as a selective KOR DREADD (Designer Receptor Exclusively Activated by Designer Drugs) activator with an EC50 value of 11.8 nM .

This compound's primary mechanism involves its action on the kappa-opioid receptor. It selectively activates KORD, leading to neuronal hyperpolarization. This action modifies various behavioral responses, including locomotor activity and feeding behavior in KORD-expressing mouse models . The activation of KOR has been associated with several physiological processes, including modulation of pain and response to stress.

In Vivo Studies

Research has demonstrated that this compound does not produce analgesic or ataxic effects in wild-type mice, indicating a lack of traditional opioid-like side effects . However, it influences locomotor activity and feeding behavior, suggesting potential applications in appetite regulation or movement disorders.

Case Studies and Experimental Findings

  • Cocaine-Seeking Behavior : A study involving a methoxy methyl analogue of this compound (MOM Sal B) showed that it could attenuate cocaine-seeking behavior in rats without inducing sedation or aversion . This suggests that analogues of this compound may have potential in addiction therapy.
  • Multiple Sclerosis Models : Ethoxymethyl ether this compound (EOM SalB) was tested in preclinical models of multiple sclerosis, demonstrating efficacy in promoting remyelination and reducing neuroinflammation . EOM SalB exhibited G-protein biased signaling, which is often linked to reduced side effects compared to traditional KOR agonists.
  • Behavioral Pharmacology : Studies have indicated that MOM Sal B produces antinociception and motor suppression but does not significantly alter spontaneous locomotion or induce anxiety in animal models . This profile may make it suitable for further exploration as a therapeutic agent with fewer adverse effects.

Comparative Analysis

The following table summarizes the biological activities and effects of this compound and its analogues:

CompoundActivity TypeKey Findings
This compound KOR AgonistSelective activation with no analgesic effects; modifies locomotor behavior.
MOM Sal B Anti-addictionAttenuates cocaine-seeking behavior; minimal side effects observed.
EOM SalB RemyelinationPromotes remyelination in MS models; G-protein biased signaling reduces side effects.

Propiedades

IUPAC Name

methyl (2S,4aR,6aR,7R,9S,10aS,10bR)-2-(furan-3-yl)-9-hydroxy-6a,10b-dimethyl-4,10-dioxo-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O7/c1-20-6-4-12-19(25)28-15(11-5-7-27-10-11)9-21(12,2)17(20)16(23)14(22)8-13(20)18(24)26-3/h5,7,10,12-15,17,22H,4,6,8-9H2,1-3H3/t12-,13-,14-,15-,17-,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLTMVAIOAAGYAR-CEFSSPBYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(=O)OC(CC3(C1C(=O)C(CC2C(=O)OC)O)C)C4=COC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@H]3C(=O)O[C@@H](C[C@@]3([C@H]1C(=O)[C@H](C[C@H]2C(=O)OC)O)C)C4=COC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50465988
Record name Salvinorin B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50465988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92545-30-7
Record name Salvinorin B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092545307
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Salvinorin B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50465988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SALVINORIN B
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6HNB6FRT7X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Salvinorin B
Reactant of Route 2
Reactant of Route 2
Salvinorin B
Reactant of Route 3
Reactant of Route 3
Salvinorin B
Reactant of Route 4
Salvinorin B
Reactant of Route 5
Reactant of Route 5
Salvinorin B
Reactant of Route 6
Salvinorin B
Customer
Q & A

Q1: What is the primary molecular target of Salvinorin B?

A1: Unlike its close relative, Salvinorin A, this compound exhibits low affinity for the kappa opioid receptor (KOR) and is considered pharmacologically inactive at this target. [, , , , ]

Q2: Does this compound exert any effects on the central nervous system?

A2: While considered inactive at the KOR, some studies suggest this compound might indirectly influence the central nervous system. For instance, central microinjection of this compound in rats was found to induce c-Fos expression in specific brain regions, although these effects were not directly linked to KOR activation. []

Q3: What is the molecular formula and weight of this compound?

A3: this compound has a molecular formula of C22H28O7 and a molecular weight of 400.44 g/mol. [, , ]

Q4: Are there any characteristic spectroscopic features of this compound?

A4: Yes, this compound can be characterized by Nuclear Magnetic Resonance (NMR) spectroscopy. Complete 1H and 13C NMR spectral assignments for this compound in various solvents are available. []

Q5: How do structural differences between Salvinorin A and this compound affect their activity at the KOR?

A5: Salvinorin A is a potent KOR agonist, while this compound, lacking the C2 acetate group present in Salvinorin A, displays negligible affinity for the receptor. This highlights the critical role of the C2 acetate in binding to and activating the KOR. [, , , , ]

Q6: Have any this compound derivatives shown promising activity at the KOR?

A6: Yes, several this compound derivatives have demonstrated potent KOR agonist activity. For instance, 2-methoxymethyl (MOM)-Salvinorin B and ethoxymethyl ether this compound (EOM Sal B) exhibit high affinity and potency at the KOR, exceeding that of Salvinorin A. These modifications at the C2 position have led to compounds with enhanced pharmacological properties, including improved duration of action. [, , , , ]

Q7: What is the significance of the "classic anomeric" conformation in this compound alkoxymethyl ethers?

A7: The enhanced potency of this compound alkoxymethyl ethers, such as MOM-Sal B, is partly attributed to the preferred "classic anomeric" conformation of the alkoxymethyl ether group. This conformation allows the terminal atoms of the group to overlap with corresponding atoms in Salvinorin A, potentially mimicking crucial binding interactions with the KOR. []

Q8: Is Salvinorin A chemically stable?

A8: Salvinorin A is susceptible to hydrolysis, particularly at the C2 ester position. This hydrolysis leads to the formation of the inactive metabolite, this compound. [, ]

Q9: What enzymes are primarily responsible for the metabolism of Salvinorin A to this compound?

A9: In rat plasma, carboxylesterases are the primary enzymes involved in the hydrolysis of Salvinorin A to this compound. []

Q10: What is the primary route of metabolism for Salvinorin A?

A10: The primary metabolic pathway of Salvinorin A involves hydrolysis of the C2 acetate group, leading to the formation of this compound. [, , ]

Q11: How is Salvinorin A metabolized in the body?

A11: Salvinorin A is rapidly metabolized in vivo, primarily via hydrolysis of the C2 acetate group to form this compound. This reaction occurs enzymatically, largely attributed to carboxylesterase activity. [, , ]

Q12: Are there sex differences in the pharmacokinetics of Salvinorin A?

A13: Studies in rhesus monkeys have shown pharmacokinetic differences between males and females after intravenous administration of Salvinorin A, suggesting potential sex-dependent variations in its pharmacological effects. []

Q13: How are Salvinorin A and this compound typically quantified in biological samples?

A14: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a commonly employed technique for the quantification of Salvinorin A and this compound in biological samples, providing high sensitivity and selectivity. [, , ]

Q14: Can Salvinorin A be directly analyzed in plant material?

A15: Yes, techniques like desorption electrospray ionization mass spectrometry (DESI-MS) allow for the direct analysis of Salvinorin A and other Salvinorin species in Salvia divinorum leaves, offering rapid screening capabilities. []

Q15: What preclinical models have been used to study the effects of this compound derivatives?

A16: Animal models, particularly rodents, have been instrumental in investigating the pharmacological effects of this compound derivatives. Studies have employed behavioral assays like the conditioned place preference paradigm, tail-flick test, hot-plate test, and formalin test to assess the analgesic, rewarding, and anti-inflammatory properties of these compounds. [, , , , , , , ]

Q16: What are the potential therapeutic applications of this compound derivatives?

A16: this compound derivatives, particularly those with potent and selective KOR agonist activity, hold promise for various therapeutic applications. These include:

  • Pain management: KOR agonists have demonstrated analgesic effects in preclinical models of acute and chronic pain. [, , , ]
  • Treatment of addiction: KOR activation has been implicated in reducing drug-seeking behavior, suggesting potential for treating substance use disorders. [, , ]
  • Anti-inflammatory effects: KOR agonists have shown efficacy in reducing inflammation in animal models. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.